N-(3,4-dimethoxybenzyl)-4-(2-hydroxypropyl)piperazine-1-carboxamide hydrochloride

Description

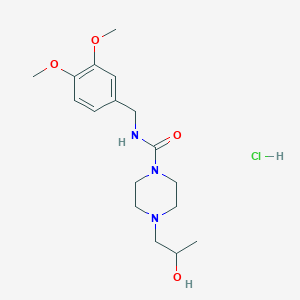

N-(3,4-dimethoxybenzyl)-4-(2-hydroxypropyl)piperazine-1-carboxamide hydrochloride is a piperazine-based carboxamide derivative with a hydrochloride salt formulation. The compound features a 3,4-dimethoxybenzyl group attached to the carboxamide nitrogen and a 2-hydroxypropyl substituent on the piperazine ring. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. Piperazine derivatives are widely studied for their diverse pharmacological properties, including CNS activity, antimicrobial effects, and receptor modulation .

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-4-(2-hydroxypropyl)piperazine-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O4.ClH/c1-13(21)12-19-6-8-20(9-7-19)17(22)18-11-14-4-5-15(23-2)16(10-14)24-3;/h4-5,10,13,21H,6-9,11-12H2,1-3H3,(H,18,22);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGQQJXGMAGJHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)C(=O)NCC2=CC(=C(C=C2)OC)OC)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxybenzyl)-4-(2-hydroxypropyl)piperazine-1-carboxamide hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, anticancer, and neuroprotective effects, based on diverse research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C16H24N2O3·HCl

- Molecular Weight : 336.84 g/mol

- CAS Number : 77279-24-4

The presence of the dimethoxybenzyl group and the piperazine moiety contributes to its unique biological profile.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to N-(3,4-dimethoxybenzyl)-4-(2-hydroxypropyl)piperazine-1-carboxamide exhibit significant antibacterial properties. For instance, a related piperazine derivative showed notable inhibition against Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) of 1 μg/mL, outperforming standard antibiotics like norfloxacin . The mechanism of action includes disruption of bacterial cell membranes, leading to increased permeability and eventual cell death due to oxidative stress and metabolic disruption .

Table 1: Antibacterial Activity Comparison

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| N-(3,4-dimethoxybenzyl)... | TBD | TBD |

| Piperazine Derivative 11f | 1 | Pseudomonas aeruginosa |

| Norfloxacin | 4 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of piperazine derivatives has also been explored. In vitro studies indicate that certain analogs exhibit significant cytotoxicity against various cancer cell lines. For example, compounds structurally related to N-(3,4-dimethoxybenzyl)-4-(2-hydroxypropyl)piperazine-1-carboxamide have shown IC50 values comparable to established chemotherapeutics such as doxorubicin and 5-fluorouracil against human cancer cell lines like MCF-7 and A549 .

Table 2: Anticancer Activity Data

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| N-(3,4-dimethoxybenzyl)... | TBD | TBD |

| Doxorubicin | 0.5 | MCF-7 |

| 5-Fluorouracil | 5.0 | A549 |

Neuroprotective Effects

Emerging research suggests that piperazine derivatives may possess neuroprotective properties. Studies indicate that these compounds can modulate neurotransmitter systems and exhibit anti-inflammatory effects in neurodegenerative models. Specifically, they may inhibit neuroinflammatory pathways mediated by P2X7 receptors, which are implicated in conditions like Alzheimer's disease .

Case Studies and Clinical Relevance

-

Case Study on Antibacterial Efficacy :

A study evaluated the efficacy of a piperazine derivative against multi-drug resistant strains of Pseudomonas aeruginosa. The compound exhibited not only potent antibacterial activity but also low hemolytic toxicity towards human red blood cells, suggesting a favorable safety profile for therapeutic applications . -

Clinical Implications in Oncology :

In preclinical trials, piperazine derivatives demonstrated significant anti-proliferative effects on cancer cell lines with minimal cytotoxicity to normal cells. This highlights their potential as selective anticancer agents with fewer side effects compared to conventional chemotherapy .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities that make it suitable for further development in pharmacology. Key pharmacological properties include:

- Fatty Acid Amide Hydrolase Modulation : Compounds similar to N-(3,4-dimethoxybenzyl)-4-(2-hydroxypropyl)piperazine-1-carboxamide hydrochloride have been studied as modulators of fatty acid amide hydrolase (FAAH), an enzyme involved in the endocannabinoid system. Inhibition of FAAH can enhance the effects of endocannabinoids, potentially providing therapeutic benefits for pain and inflammation management .

- Anticancer Activity : Research indicates that piperazine derivatives can exhibit anticancer properties. For instance, compounds with similar structural features have shown significant inhibitory effects against various cancer cell lines, suggesting potential applications in cancer therapy . The structure-activity relationship (SAR) studies highlight that modifications at the piperazine ring can enhance potency against specific targets.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that may include:

- Piperazine Ring Formation : The initial step often involves the formation of the piperazine ring through nucleophilic substitution reactions.

- Carboxamide Formation : The introduction of the carboxamide group can be achieved via acylation reactions using appropriate carboxylic acid derivatives.

- Hydrochloride Salt Formation : Converting the free base into its hydrochloride salt improves solubility and stability for pharmaceutical formulations.

Case Studies and Research Findings

Several studies have explored the applications and effects of compounds structurally related to this compound:

Case Study 1: FAAH Inhibition

A study demonstrated that a related compound exhibited high binding affinity for FAAH with an IC50 value of 6.1 nM. This suggests that structural modifications can lead to potent inhibitors suitable for therapeutic applications targeting pain relief .

Case Study 2: Anticancer Properties

In vitro studies on piperazine derivatives revealed significant growth inhibition against several human cancer cell lines, including MCF-7 and A549. The most potent compounds showed IC50 values below 10 µM, indicating strong potential as anticancer agents .

Comparative Analysis of Related Compounds

To better understand the efficacy of this compound, a comparative analysis with related compounds is essential.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Similarities

The piperazine ring adopts a chair conformation in most analogues, including the target compound, as observed in crystallographic studies of related structures like N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide and opipramol dihydrochloride . This conformation minimizes steric strain and facilitates hydrogen bonding, which is critical for crystalline stability and intermolecular interactions.

Substituent-Driven Differences

Aromatic Substituents

- Target Compound : The 3,4-dimethoxybenzyl group provides electron-donating methoxy groups, which may enhance lipophilicity and influence receptor binding through π-π interactions.

- N-(cyclopropylmethyl)-4-(3,4-dichlorobenzoyl)piperazine-1-carboxamide : The 3,4-dichlorobenzoyl group adds strong electron-withdrawing effects and bulkiness, likely reducing solubility but increasing target specificity .

Piperazine Ring Substituents

- Target Compound : The 2-hydroxypropyl group introduces a hydroxyl moiety, enabling hydrogen bonding and improving hydrophilicity.

- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide : A simple ethyl group lacks hydrogen-bonding capacity, resulting in lower solubility .

- Opipramol Dihydrochloride : A bulky 3-(5H-dibenzazepinyl)propyl substituent confers significant steric hindrance, likely limiting membrane permeability but enhancing CNS activity .

Physicochemical Properties

Pharmacological Implications

- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide : The chloro group may confer antimicrobial or antiparasitic activity, as seen in similar chlorinated carboxamides .

- Opipramol Dihydrochloride : The bulky dibenzazepinyl group is associated with tricyclic antidepressant activity, highlighting the role of substituent bulk in CNS drug design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do coupling agents influence reaction efficiency?

- Methodology : The compound can be synthesized via amide bond formation using carbodiimide-based coupling agents like EDC•HCl or HBTU with HOBt as an additive. For example, in analogous piperazine derivatives, HBTU-mediated coupling in THF or CH2Cl2 with Et3N as a base achieved yields >80% after 12 hours . Post-reaction purification via silica gel chromatography (gradient elution with EtOAc/hexane) is critical to isolate the free base, followed by HCl salt formation in Et2O .

- Data Analysis : Monitor reaction progress using TLC or LC-MS. Coupling agents with lower racemization risks (e.g., HOBt/EDC) are preferred for stereosensitive intermediates .

Q. What spectroscopic techniques are most reliable for structural confirmation?

- Methodology : Use -NMR to confirm substitution patterns (e.g., integration of dimethoxybenzyl aromatic protons at δ 6.7–7.1 ppm and hydroxypropyl signals at δ 3.4–4.2 ppm). High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₈N₃O₄Cl at 398.17) . Purity (>95%) can be confirmed via HPLC with a C18 column and mobile phase gradients (e.g., MeOH/H2O + 0.1% TFA) .

Advanced Research Questions

Q. How do environmental factors (pH, temperature) affect the stability of the hydrochloride salt in biological assays?

- Experimental Design : Conduct accelerated stability studies under varying pH (2–9) and temperatures (4°C–40°C). For related piperazine salts, degradation occurs above pH 7 due to deprotonation of the piperazine ring, reducing solubility and bioavailability . Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition temperatures (e.g., >200°C for stable salts) .

- Data Contradictions : Some studies report salt instability in aqueous buffers at 37°C, necessitating lyophilization for long-term storage .

Q. What strategies resolve discrepancies in reported receptor binding affinities across studies?

- Methodology : Standardize assay conditions (e.g., radioligand competition binding at 25°C vs. 37°C). For example, piperazine derivatives show higher 5-HT receptor affinity at physiological pH (7.4) due to protonation of the piperazine nitrogen . Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) to rule out assay-specific artifacts .

- Case Study : Inconsistent IC₅₀ values for similar compounds were resolved by controlling ionic strength and using fresh DMSO stocks to avoid aggregation .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

- Approach : Use molecular docking (e.g., AutoDock Vina) to predict interactions with CYP450 enzymes. ADMET predictors (e.g., SwissADME) can identify metabolic soft spots (e.g., demethylation of methoxy groups). For analogs, reducing LogP from 3.5 to 2.8 via hydroxylation improved aqueous solubility without compromising target binding .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.